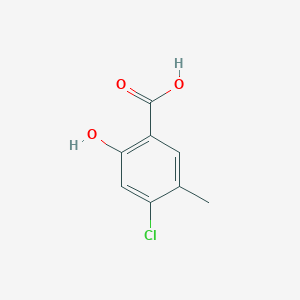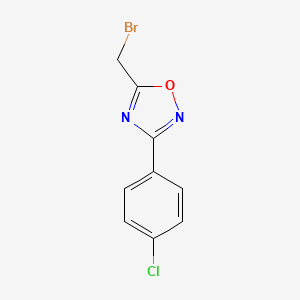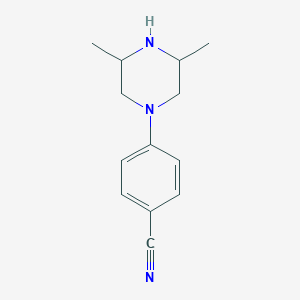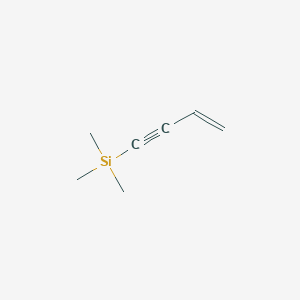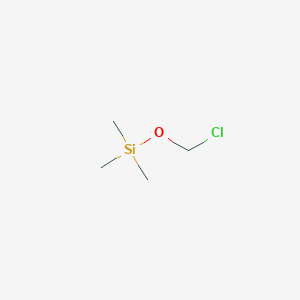
(Chloromethoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethoxy)trimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiOCH₂Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and ability to introduce trimethylsilyl groups into organic molecules, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with formaldehyde in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3SiCl+CH2O+Et3N→(CH3)3SiOCH2Cl+Et3N⋅HCl
The reaction is typically carried out at room temperature, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(Chloromethoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form trimethylsilanol and formaldehyde.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form silyl ethers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Bases: Triethylamine, pyridine
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Trimethylsilanol: Formed through hydrolysis
Silyl Ethers: Formed through condensation reactions with aldehydes and ketones
Scientific Research Applications
(Chloromethoxy)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups into organic molecules, which can protect functional groups during synthesis.
Polymer Chemistry: It is used in the modification of polymers to improve their properties, such as hydrophobicity and thermal stability.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism by which (Chloromethoxy)trimethylsilane exerts its effects involves the formation of a reactive intermediate, which can then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
(Chloromethoxy)trimethylsilane can be compared with other similar compounds such as:
Chlorotrimethylsilane: Similar in structure but lacks the methoxy group. It is used in similar applications but has different reactivity.
Trimethylsilyl Chloride: Another similar compound used in organic synthesis for introducing trimethylsilyl groups.
(Iodomethyl)trimethylsilane: Similar in structure but contains an iodine atom instead of chlorine, leading to different reactivity and applications.
Conclusion
This compound is a versatile and valuable compound in various fields of chemistry and industry. Its unique reactivity and ability to introduce trimethylsilyl groups make it an essential reagent in organic synthesis, polymer chemistry, material science, and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can help researchers and industrial chemists utilize this compound effectively in their work.
Properties
CAS No. |
23586-77-8 |
|---|---|
Molecular Formula |
C4H11ClOSi |
Molecular Weight |
138.67 g/mol |
IUPAC Name |
chloromethoxy(trimethyl)silane |
InChI |
InChI=1S/C4H11ClOSi/c1-7(2,3)6-4-5/h4H2,1-3H3 |
InChI Key |
AGQQMHKCHBWIAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


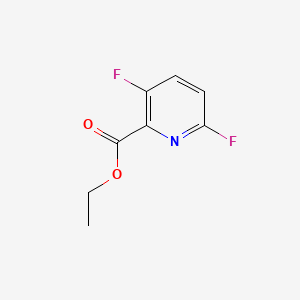
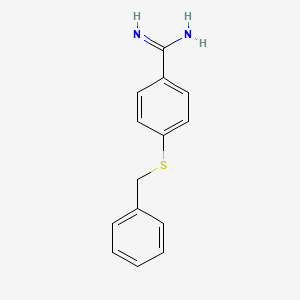
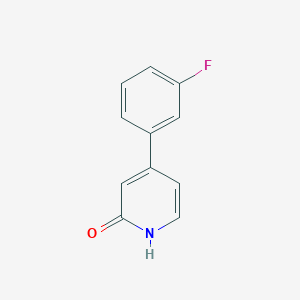
![3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11722654.png)
![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)

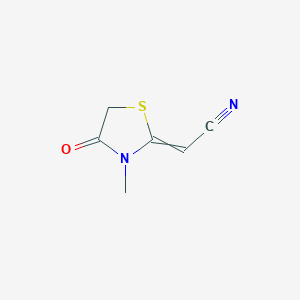
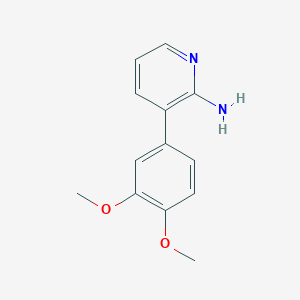
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
